molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6

cis-Ranitidine

カタログ番号: B1144591
CAS番号: 667463-27-6
分子量: 314.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Gastrointestinal Disorders

Cis-Ranitidine is widely utilized in the management of:

  • Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
  • Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
  • Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.

Cancer Research

Recent studies have investigated the potential links between this compound use and cancer risk:

  • A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
  • Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.

Case Studies

Several notable studies highlight the applications and implications of this compound:

  • Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
  • Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .

類似化合物との比較

生物活性

Introduction

Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.

This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.

1. Cancer Risk Assessment

Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.

  • Table 1: Cancer Risk Associated with Ranitidine Use
StudyPopulationHazard Ratio (HR)Confidence Interval (CI)
AACR Study 31,393 ranitidine users1.331.15–1.55Increased risk for bladder cancer but not statistically significant after adjustment.
UK Biobank 65,384 other H2-blockers users1.241.04–1.48Suggests increased risk but requires further investigation.
PMC Study Multinational cohort1.040.97-1.12No significant increase in overall cancer risk compared to other H2RAs.

2. Gastrointestinal Effects

This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.

  • A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .

3. Case Studies

Several case studies have highlighted the effects of this compound in specific patient populations:

  • Case Study: Necrotizing Enterocolitis in Preterm Infants
    • A case-control study found that ranitidine treatment was associated with an increased risk of necrotizing enterocolitis (NEC) in preterm infants . This finding emphasizes the need for careful consideration of ranitidine use in vulnerable populations.

4. Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

  • Table 2: Pharmacokinetic Parameters
ParameterValue
Bioavailability~50%
Peak Plasma Concentration (Cmax)Varies with dosage
Half-life (t1/2)Approximately 2-3 hours
MetabolismHepatic via cytochrome P450 enzymes

This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.

特性

CAS番号

667463-27-6

分子式

C₁₃H₂₂N₄O₃S

分子量

314.4

同義語

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  cis-AH 19065;  cis-Azantac;  cis-Melfax;  cis-Raniben;  cis-Ranidil;  cis-Raniplex;  cis-Zantac;  cis-Zintac

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。